5-Chloro-2-propyl-2H-benzo[f]isoindole-4,9-dione
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Overview
Description
5-Chloro-2-propyl-2H-benzo[f]isoindole-4,9-dione is a synthetic organic compound belonging to the class of isoindole derivatives.
Preparation Methods
The synthesis of 5-Chloro-2-propyl-2H-benzo[f]isoindole-4,9-dione involves several steps. One common method includes the reaction of chloro-p-benzoquinone with a suitable propyl-substituted reagent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve scaling up this process with optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
5-Chloro-2-propyl-2H-benzo[f]isoindole-4,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Chloro-2-propyl-2H-benzo[f]isoindole-4,9-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-2-propyl-2H-benzo[f]isoindole-4,9-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
5-Chloro-2-propyl-2H-benzo[f]isoindole-4,9-dione can be compared with other isoindole derivatives, such as:
5-Chloro-2-methylisoindole-4,7-dione: Similar in structure but with a methyl group instead of a propyl group.
2-Propyl-2H-benzo[f]isoindole-4,9-dione: Lacks the chlorine substituent, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
CAS No. |
89479-39-0 |
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Molecular Formula |
C15H12ClNO2 |
Molecular Weight |
273.71 g/mol |
IUPAC Name |
5-chloro-2-propylbenzo[f]isoindole-4,9-dione |
InChI |
InChI=1S/C15H12ClNO2/c1-2-6-17-7-10-11(8-17)15(19)13-9(14(10)18)4-3-5-12(13)16/h3-5,7-8H,2,6H2,1H3 |
InChI Key |
RLZLSLSKUZMRFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C2C(=C1)C(=O)C3=C(C2=O)C=CC=C3Cl |
Origin of Product |
United States |
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